molecular formula C20H26N2O B161950 Hecubine CAS No. 62874-52-6

Hecubine

Cat. No. B161950
CAS RN: 62874-52-6
M. Wt: 310.4 g/mol
InChI Key: XUDAGNVXWJRKJD-AQNXPRMDSA-N
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Description

Hecubine is a natural small molecule aspidosperma-type alkaloid . It is an active monoterpene indole alkaloid found in Ervatamia officinalis . It is isolated from the stems and leaves of Ervatamia hainanensis . The molecular formula of Hecubine is C20H26N2O .

Scientific Research Applications

NMR and Mass Spectrometry Studies

Hecubine has been a subject of research in the context of its chemical structure and properties. A study by Atta‐ur‐ Rahman, N. Daulatabadi, and D. Smith (1983) focused on the C-13 NMR (nuclear magnetic resonance) of hecubine, providing insights into its molecular structure. Additionally, they examined the mass spectrum of hecubine through high-resolution mass measurements and studied its fragmentation patterns, enhancing the understanding of its molecular composition and behavior (Atta‐ur‐ Rahman, N. Daulatabadi, & D. Smith, 1983).

Indole Alkaloids Research

Another aspect of hecubine's research involves its classification as an indole alkaloid. In a study conducted by T. P. Lien et al. (1998), hecubine was identified among other indole alkaloids isolated from the leaves and stems of Tabernaemontana bovina. This research contributes to the broader understanding of indole alkaloids, their structures, and potential applications (T. P. Lien et al., 1998).

Broader Context in Drug Research

While not directly focusing on hecubine, broader research contexts like the historical perspective on drug discovery (J. Drews, 2000) and the guidelines for the use of wild mammals in research (R. Sikes, 2016) provide a framework within which hecubine research can be understood. These studies highlight the evolution of drug research and the ethical considerations in scientific experimentation, relevant to the broader field in which hecubine research is conducted (J. Drews, 2000); (R. Sikes, 2016).

Safety And Hazards

The safety data sheet for Hecubine suggests that in case of contact with eyes or skin, it should be flushed with plenty of water . If ingested or inhaled, immediate medical attention is required . It is also recommended to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

(15S,16S,18R)-15-ethyl-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-20-10-8-17-15(14-6-4-5-7-16(14)21(17)2)9-11-22(13-20)12-18-19(20)23-18/h4-7,18-19H,3,8-13H2,1-2H3/t18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDAGNVXWJRKJD-AQNXPRMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3=C(CCN(C1)C[C@@H]4[C@H]2O4)C5=CC=CC=C5N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hecubine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
L Li, N Xu, XF Wang, YL He, BQ Tang, MY Simon - 2023 - researchsquare.com
… Hecubine is an active monoterpene indole alkaloid found in … of Hecubine on LPS-mediated neuroin ammation in vivo and in vitro for the rst time. The results demonstrated that Hecubine …
Number of citations: 2 www.researchsquare.com
A Rahman, N Daulatabadi, D Smith - Zeitschrift für Naturforschung B, 1983 - degruyter.com
… The mass spectrum of hecubine has been studied by high resolution mass measurements, and the fragmentation patterns followed by a study of metastable ion transitions as …
Number of citations: 3 www.degruyter.com
J Éles, G Kalaus, I Greiner… - The Journal of …, 2002 - ACS Publications
… The molecule 16 was found suitable also for the syntheses of (+)-voaphylline/conoflorine (4), 5 occurring in Stemmadenia grandiflora, as well as of (+)-N a -methylvoaphylline/hecubine (…
Number of citations: 24 pubs.acs.org
S Jain, A Jain, L Deb, KR Dutt, DK Jain - Natural Product Research, 2010 - Taylor & Francis
The aim of the present study was to assess the anti-fertility activity of ethanolic extracts of Tabernaemontana divaricata (TD) leaves in oestrogenic activity models in immature female rats…
Number of citations: 13 www.tandfonline.com
NC Sun, HT Liang, H YNE - 1983 - Springer
… An epoxy alkaloid, hecubine occurs in the extract of Ervatarnia coronaria grown in Cuba. It forms colourless crystals from MeOH and has the above structure based upon chemical and …
Number of citations: 0 link.springer.com
S Jain, A Jain, P Paliwal, SS Solanki - Asian Pacific Journal of Tropical …, 2012 - Elsevier
OBJECTIVE: To investigate the antifertility effect of chronically administered Tabernaemontana divaricata (T. divaricata) leaf extract on male rats. METHODS: The effect of 50% ethanol …
Number of citations: 16 www.sciencedirect.com
S Jain, GP Choudhary, DK Jain - Asian Pacific Journal of Tropical …, 2012 - Elsevier
Pharmacological evaluation of anti–fertility activity of ethanolic extract of Jatropha gossypifolia leaf in female albino Page 1 S1671 Document heading doi: 襃2012 by the Asian Pacific …
Number of citations: 15 www.sciencedirect.com
S Jain, DK Jain, N Balekar, A Jain - Asian Pacific Journal of Tropical …, 2012 - Elsevier
Objective To study the antifertility activity of Tabernaemontana divaricata leaf extract on female albino mice. Methods Animals were divided into three groups consisting of five animals in …
Number of citations: 6 www.sciencedirect.com
K KLEPP, W BRONGER - znaturforsch.com
W. MARINGGELE 71 Transition Metal Complexes Containing the Ligands I, 4, 7-Triazacyclononane-N, N', N"-tris-2-ethanesulfonate (TES) and 1, 4, 7-Triazaeyclononane-N, N,, N"-tris-…
Number of citations: 2 www.znaturforsch.com
C Gomez Gonzalez, J Martinez - Revista Cubana de Farmacia, 1976
Number of citations: 9

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